molecular formula C7H7ClN4OS B1324938 {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 952183-33-4

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1324938
CAS No.: 952183-33-4
M. Wt: 230.68 g/mol
InChI Key: VKNDBXPDLLGDNP-UHFFFAOYSA-N
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Description

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a synthetic organic compound that features both a thiazole and a triazole ring in its structure These heterocyclic rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-chloro-1,3-thiazole can be prepared by reacting 2-chloroacetophenone with thiourea in the presence of a base like sodium hydroxide.

  • Introduction of the Triazole Ring: : The triazole ring is often introduced via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

  • Final Coupling and Functionalization: : The final step involves coupling the thiazole and triazole rings through a methylene bridge, followed by the introduction of the hydroxymethyl group. This can be achieved by reacting the intermediate compound with formaldehyde under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

  • Reduction: : The chloro substituent on the thiazole ring can undergo reduction to form a corresponding thiazole derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: : The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

    Oxidation: Formyl or carboxyl derivatives.

    Reduction: Dechlorinated thiazole derivatives.

    Substitution: Amino or thio-substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, {1-[(2-Chloro-1,3-thiazol-5-yl

Biological Activity

{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a compound that exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
  • Molecular Formula : C₇H₇ClN₄OS
  • Molecular Weight : 230.68 g/mol
  • Melting Point : 109–111 °C

The presence of both thiazole and triazole rings is critical for its biological activity, as these moieties are known to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with triazole precursors. The reaction conditions often include the use of solvents such as DMSO and catalysts like potassium carbonate to facilitate the formation of the desired compound .

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole functionalities exhibit notable antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Studies have shown that derivatives similar to this compound effectively inhibit the growth of Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

Cell LineIC50 (µM)Reference
MCF-71.61
HCT1162.6
HepG21.4

These results suggest that the compound exhibits potent antiproliferative effects against multiple cancer cell lines. The mechanism of action may involve inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiazole Ring : Essential for binding interactions with biological targets.
  • Triazole Moiety : Contributes to the overall stability and reactivity of the compound.
  • Chlorine Substituent : Enhances lipophilicity and may facilitate membrane penetration.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

  • Anticancer Trials : A derivative was tested in vivo against various tumor models showing significant reduction in tumor size compared to controls .
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with derivatives leading to notable decreases in bacterial load .

Properties

IUPAC Name

[1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNDBXPDLLGDNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801180510
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-33-4
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Chloro-5-thiazolyl)methyl]-1H-1,2,3-triazole-4-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801180510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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